Ethyl cyclohex-2-ene-1-carboxylate

Description

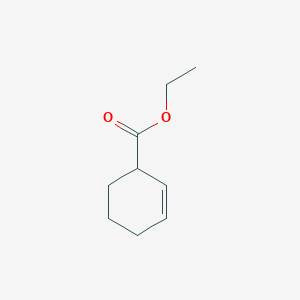

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl cyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWWBOBFVBORTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304895 | |

| Record name | ethyl cyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55510-68-4 | |

| Record name | NSC168017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl cyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

CAS Number: 55510-68-4

This technical guide provides a comprehensive overview of ethyl cyclohex-2-ene-1-carboxylate, a versatile cyclic unsaturated ester with significant applications in organic synthesis and potential therapeutic uses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and biological activities.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2][3] It is characterized by a reactive cyclohexene ring and an ester functional group, making it a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55510-68-4 | [3][4][5] |

| Molecular Formula | C₉H₁₄O₂ | [3][4] |

| Molecular Weight | 154.21 g/mol | [1][3] |

| Boiling Point | 196.3 °C at 760 mmHg | [4] |

| Density | 1.002 g/cm³ | [4] |

| Flash Point | 62.9 °C | [4] |

| Vapor Pressure | 0.402 mmHg at 25 °C | [4] |

| XLogP3 | 2.2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 154.099379685 | [4] |

| Canonical SMILES | CCOC(=O)C1CCCC=C1 | [4] |

| InChI Key | NFWWBOBFVBORTI-UHFFFAOYSA-N | [2][3] |

Synthesis

The primary and most efficient method for the synthesis of this compound is through a Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene, 1,3-butadiene, with a dienophile, ethyl acrylate.[6] The concerted mechanism of this pericyclic reaction allows for the formation of the cyclohexene ring in a single, stereospecific step.[6]

Experimental Protocol: Diels-Alder Synthesis

The following is a representative experimental protocol for the synthesis of this compound based on established Diels-Alder reaction principles.

Materials:

-

3-Sulfolene (a solid precursor to 1,3-butadiene)

-

Ethyl acrylate

-

Xylenes (solvent)

-

Boiling chips

Equipment:

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Heating mantle with a variable transformer

-

Powder funnel

-

Apparatus for product isolation and purification (e.g., rotary evaporator, chromatography setup)

Procedure:

-

Reactant Preparation: In a 25 mL round-bottom flask, combine 3-sulfolene and ethyl acrylate. Add a suitable amount of xylenes as the solvent, followed by a few boiling chips to ensure smooth boiling.[2]

-

Reaction Setup: Assemble a reflux apparatus by attaching the condenser vertically to the flask. The heating mantle, connected to a variable transformer, serves as the heat source. Ensure that cooling water flows through the condenser.[2] For reactions that release noxious gases, such as the thermal decomposition of 3-sulfolene to produce 1,3-butadiene and sulfur dioxide, the apparatus should be vented to a fume hood.[3]

-

Reflux: Heat the reaction mixture to reflux. The 3-sulfolene will thermally decompose in situ to generate 1,3-butadiene, which then reacts with ethyl acrylate.[3] Maintain the reflux for a sufficient period to ensure the completion of the reaction (e.g., 30 minutes).[2]

-

Isolation and Purification: After cooling the reaction mixture, the solvent can be removed using a rotary evaporator. The crude product can then be purified by techniques such as distillation or column chromatography to yield pure this compound.

Biological Activity and Potential Therapeutic Applications

This compound and its derivatives have garnered interest for their potential therapeutic properties, including analgesic, anti-inflammatory, and neuroleptic activities.[1]

Anti-inflammatory and Analgesic Activity

Derivatives of cyclohexene carboxylic acid have demonstrated significant anti-inflammatory and analgesic potential.[7] The mechanism of action is believed to involve the modulation of key inflammatory pathways. A notable derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), is a selective inhibitor of Toll-like receptor 4 (TLR4) mediated cytokine production.[1] TAK-242 has been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) with IC50 values in the nanomolar range.[1] This suggests that this compound may exert its anti-inflammatory effects through the inhibition of the TLR4 signaling pathway.

The TLR4 signaling cascade is a critical component of the innate immune response. Its activation by ligands like LPS leads to the downstream activation of transcription factors such as NF-κB, which in turn upregulate the expression of various pro-inflammatory genes. By interfering with this pathway, this compound and its analogs can potentially mitigate the inflammatory response.

Other related compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are also crucial in the inflammatory cascade.[8]

Neuroleptic Activity

The term "neuroleptic" refers to the effects of antipsychotic drugs.[9] The primary mechanism of action for many neuroleptic agents is the antagonism of dopamine D2 receptors in the brain.[9][10] While direct studies on the neuroleptic activity of this compound are limited, the reported activity suggests that it may interact with the dopaminergic system. Further research is warranted to elucidate the specific molecular targets and mechanisms underlying its potential neuroleptic effects.

Experimental Protocols for Biological Assays

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Grouping: Divide animals into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

-

Administration: Administer the test compound and standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[8]

In Vitro Anti-inflammatory Assay (COX and 5-LOX Inhibition):

-

Enzyme Preparation: Use purified COX-1, COX-2, and 5-LOX enzymes.

-

Assay: Conduct enzyme inhibition assays using specific substrates for each enzyme.

-

Measurement: Measure the product formation spectrophotometrically or by other appropriate methods in the presence and absence of various concentrations of the test compound.

-

Analysis: Calculate the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity.[8]

Conclusion

This compound is a synthetically accessible compound with a range of interesting physicochemical properties and significant potential in drug discovery. Its role as an intermediate in organic synthesis is well-established, and emerging evidence points towards its utility as a scaffold for the development of novel analgesic, anti-inflammatory, and neuroleptic agents. The likely mechanism of its anti-inflammatory action via the TLR4 signaling pathway presents a promising avenue for further investigation and the development of targeted therapies for inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the full potential of this versatile molecule.

References

- 1. A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The "neuroleptic" antipsychotic drugs. 1. Mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethyl Cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohex-2-ene-1-carboxylate is a cyclic ester with the chemical formula C₉H₁₄O₂. This molecule is of interest to researchers in organic synthesis and drug discovery due to its versatile chemical nature, arising from the presence of both an ester functional group and a reactive cyclohexene ring. These features allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and fragrances.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential, though not yet fully elucidated, relevance in biological systems.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₂ | [3][4] |

| Molecular Weight | 154.21 g/mol | [2][3] |

| CAS Number | 55510-68-4 | [3][4] |

| Appearance | Liquid | |

| Boiling Point | 196.3 °C at 760 mmHg | [4] |

| Density | 1.002 g/cm³ | [4] |

| Flash Point | 62.9 °C | [4] |

| Vapor Pressure | 0.402 mmHg at 25°C | [4] |

Table 2: Computed Chemical Properties

| Property | Value | Reference(s) |

| XLogP3 | 2.2 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 154.099379685 | [3][4] |

| Monoisotopic Mass | 154.099379685 Da | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Heavy Atom Count | 11 | [4] |

| Complexity | 161 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons of the cyclohexene ring, and the aliphatic protons of the ring. The chemical shifts will be influenced by the electron-withdrawing ester group.[1][5]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the carbons of the ethyl group, and the remaining sp³ hybridized carbons of the cyclohexene ring. The carbonyl carbon is expected to have the largest chemical shift.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹) and the C=C stretching of the alkene within the ring (around 1650 cm⁻¹). C-H stretching vibrations for both sp² and sp³ hybridized carbons will also be present.[9][10][11]

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to show losses of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragmentation of the cyclohexene ring.[3][12][13]

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the chemistry of its ester and alkene functional groups.

Diels-Alder Reaction: A Key Synthetic Route

The most common and efficient method for synthesizing the cyclohexene ring structure is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[14][15] For this compound, this typically involves the reaction of a 1,3-diene (like 1,3-butadiene) with an acrylate dienophile (like ethyl acrylate).

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. This compound | 55510-68-4 | FCA51068 [biosynth.com]

- 3. This compound | C9H14O2 | CID 297202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Solved I need both tables answered and question 7.this is | Chegg.com [chegg.com]

- 11. Solved FTIR Spectra cyclohex-3-ene carboxylic acid methyl | Chegg.com [chegg.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

An In-depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of ethyl cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis.

Core Molecular Attributes

This compound is a cyclic ester with the chemical formula C₉H₁₄O₂.[1] It possesses a molecular weight of approximately 154.21 g/mol .[1][2] The structure features a six-membered carbon ring containing a double bond, with an ethyl carboxylate group attached to one of the sp³-hybridized carbons adjacent to the double bond.

| Identifier | Value |

| CAS Number | 55510-68-4 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Canonical SMILES | CCOC(=O)C1CCCC=C1 |

| InChI | InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3 |

| InChIKey | NFWWBOBFVBORTI-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Boiling Point | 196.3 °C at 760 mmHg |

| Density | 1.002 g/cm³ |

| Flash Point | 62.9 °C |

| Vapor Pressure | 0.402 mmHg at 25 °C |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Synthesis Protocol: Diels-Alder Reaction

A common and efficient method for the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).

Experimental Procedure

Materials:

-

1,3-Butadiene

-

Ethyl acrylate

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate (drying agent)

Equipment:

-

High-pressure reaction vessel or a sealed tube

-

Stirring plate and magnetic stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine ethyl acrylate and a small amount of hydroquinone to inhibit polymerization. Cool the vessel to approximately -10 °C.

-

Addition of Diene: Carefully add an equimolar amount of liquefied 1,3-butadiene to the reaction vessel.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-150 °C for several hours with constant stirring. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation under vacuum to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the protons in the ethyl group and the cyclohexene ring.

-

Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).

-

Cyclohexene ring: The olefinic protons will appear in the downfield region (around 5.5-6.0 ppm). The allylic and aliphatic protons will resonate in the upfield region (around 1.5-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct peaks for each unique carbon atom.

-

Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm.

-

Olefinic carbons: Two signals in the range of 120-140 ppm.

-

Ethyl group carbons: Signals for the O-CH₂ (around 60 ppm) and the CH₃ (around 14 ppm).

-

Cyclohexene ring sp³ carbons: Signals in the aliphatic region (20-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

-

C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.

-

C=C stretch (alkene): A medium intensity band around 1650 cm⁻¹.

-

=C-H stretch (alkene): A band of medium intensity above 3000 cm⁻¹.

-

C-H stretch (alkane): Strong absorption bands in the 2850-3000 cm⁻¹ region.

-

C-O stretch (ester): A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group (-COOCH₂CH₃, m/z = 73). A retro-Diels-Alder reaction under electron impact could also lead to fragments corresponding to butadiene (m/z = 54) and ethyl acrylate (m/z = 100).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Workflow: Diels-Alder Reaction

Caption: Workflow for the synthesis of this compound.

References

Ethyl cyclohex-2-ene-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl Cyclohex-2-ene-1-carboxylate

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a cyclic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a cyclohexene ring and an ester functional group, allows for a variety of chemical transformations. The principal methods for its synthesis involve cycloaddition reactions to form the six-membered ring, or the cyclization of acyclic precursors followed by functional group manipulations. This guide will focus on two of the most effective and commonly employed strategies: the Diels-Alder reaction and a multi-step route commencing with the Dieckmann condensation.

Synthesis Pathway 1: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings. It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. For the synthesis of this compound, the most direct approach involves the reaction of 1,3-butadiene (the diene) with ethyl acrylate (the dienophile). To enhance the reaction rate and selectivity, a Lewis acid catalyst is often employed.

Caption: Diels-Alder reaction pathway for the synthesis of this compound.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a representative procedure for the synthesis of this compound via a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

-

Ethyl acrylate

-

1,3-Butadiene (liquefied or generated in situ)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hydrochloric acid (HCl, 1 M aqueous solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (100 mL) and cooled to 0 °C in an ice bath.

-

Anhydrous aluminum chloride (a molar equivalent based on ethyl acrylate) is added portion-wise to the stirred solvent.

-

Ethyl acrylate (1.0 molar equivalent) is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Liquefied 1,3-butadiene (1.2 molar equivalents) is then slowly added to the reaction mixture. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of 1 M HCl (50 mL) at 0 °C.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 70-90% | [1] |

| Purity (after distillation) | >98% | General laboratory practice |

| Boiling Point | 196.3 °C at 760 mmHg | [2] |

| Density | 1.002 g/cm³ | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.80-5.65 (m, 2H, -CH=CH-), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.30-3.20 (m, 1H, -CH(COOEt)-), 2.20-1.90 (m, 4H, allylic and other CH₂), 1.75-1.60 (m, 2H, CH₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) | Based on typical values for similar structures |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.5 (C=O), 127.0 (=CH), 125.5 (=CH), 60.5 (-OCH₂-), 45.0 (-CH(COOEt)-), 28.0 (CH₂), 25.0 (CH₂), 24.5 (CH₂), 14.2 (-CH₃) | [2] |

| IR (neat) | ν (cm⁻¹): 2930 (C-H str), 1730 (C=O str), 1650 (C=C str), 1180 (C-O str) | [2] |

Synthesis Pathway 2: Dieckmann Condensation and Subsequent Modification

An alternative route to this compound begins with the Dieckmann condensation of a suitable acyclic diester to form a cyclic β-keto ester, ethyl 2-oxocyclohexanecarboxylate. This intermediate is then reduced to the corresponding alcohol, followed by dehydration to introduce the double bond.

Caption: Multi-step synthesis of this compound via Dieckmann condensation.

Experimental Protocols

Materials:

-

Diethyl adipate

-

Sodium ethoxide (NaOEt)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of sodium ethoxide (1.1 molar equivalents) in anhydrous toluene (150 mL) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Diethyl adipate (1.0 molar equivalent) is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 2 hours.

-

The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

The organic layer is separated, and the aqueous layer is extracted with ether (3 x 50 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The crude ethyl 2-oxocyclohexanecarboxylate is purified by vacuum distillation.

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

Ethyl 2-oxocyclohexanecarboxylate (1.0 molar equivalent) is dissolved in ethanol (100 mL) in a round-bottom flask and cooled to 0 °C.

-

Sodium borohydride (0.5 molar equivalents) is added portion-wise over 30 minutes.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of water (20 mL).

-

The ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield ethyl 2-hydroxycyclohexanecarboxylate, which can often be used in the next step without further purification.

Materials:

-

Ethyl 2-hydroxycyclohexanecarboxylate

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Ethyl 2-hydroxycyclohexanecarboxylate (1.0 molar equivalent) is dissolved in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

A catalytic amount of concentrated sulfuric acid (2-3 drops) is added.

-

The mixture is heated to reflux, and water is collected in the Dean-Stark trap.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and water, and dried over anhydrous sodium sulfate.

-

The toluene is removed by rotary evaporation, and the crude product is purified by vacuum distillation.

Quantitative Data for the Dieckmann Condensation Route

| Step | Parameter | Value | Reference |

| 1. Dieckmann Condensation | Typical Yield | 75-85% | General organic chemistry principles |

| Boiling Point (precursor) | 106 °C / 11 mmHg | [3] | |

| 2. Reduction | Typical Yield | >90% | General organic chemistry principles |

| 3. Dehydration | Typical Yield | 70-80% | General organic chemistry principles |

| Overall Yield | ~47-61% | Calculated from individual step yields | |

| Final Product Spectroscopic Data | See Table in Section 2.2 |

Conclusion

Both the Diels-Alder reaction and the Dieckmann condensation route offer viable pathways for the synthesis of this compound. The Diels-Alder approach is more direct and atom-economical, generally providing higher overall yields in a single step. However, it requires the handling of gaseous 1,3-butadiene. The multi-step route starting with the Dieckmann condensation is a classic approach that utilizes readily available starting materials and well-established reaction types, offering a reliable, albeit longer, alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and desired purity of the final product. The detailed protocols and data provided in this guide should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Ethyl cyclohex-2-ene-1-carboxylate IUPAC name

An In-depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

Synonyms: 2-Cyclohexene-1-carboxylic acid, ethyl ester; ethyl cyclohex-2-enecarboxylate[1]

Molecular Formula: C₉H₁₄O₂[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. These data are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 154.21 g/mol | [1][2] |

| Boiling Point | 196.3 °C at 760 mmHg | [2] |

| Density | 1.002 g/cm³ | [2] |

| Flash Point | 62.9 °C | [2] |

| Vapor Pressure | 0.402 mmHg at 25 °C | [2] |

| XLogP3 | 2.2 | [2] |

| Exact Mass | 154.099379685 Da | [1][2] |

Table 2: Spectroscopic Data

| Technique | Data Availability and Key Features | Source |

| ¹³C NMR | Data available. The spectrum shows characteristic peaks for the ester carbonyl, olefinic carbons, and aliphatic carbons of the cyclohexene ring. | [1] |

| ¹H NMR | Data available. The spectrum would show signals for the ethyl group protons, the olefinic protons, and the aliphatic protons of the ring, with characteristic chemical shifts and coupling patterns. | [3] |

| Infrared (IR) | Data available. A strong absorption band is observed around 1714-1716 cm⁻¹ corresponding to the C=O stretching of the ester group. | [1][4] |

| Mass Spec (GC-MS) | Data available, providing fragmentation patterns for structural elucidation. | [1] |

Synthesis: Experimental Protocol

The primary and most efficient route for the synthesis of this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, 1,3-butadiene serves as the diene and ethyl acrylate acts as the dienophile.

Reaction Principle

The Diels-Alder reaction is a concerted, stereospecific reaction that forms a six-membered ring. The reaction is thermally allowed and is a cornerstone of modern organic synthesis for the construction of cyclic systems.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for Diels-Alder reactions and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

1,3-Butadiene (can be generated in situ from 3-sulfolene or used as a condensed gas)

-

Ethyl acrylate (dienophile)

-

Hydroquinone (inhibitor)

-

Toluene or Xylene (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

High-pressure reaction vessel (autoclave) if using gaseous butadiene

Procedure:

-

Reaction Setup: To a high-pressure reaction vessel, add ethyl acrylate (1.0 equivalent), a catalytic amount of hydroquinone to inhibit polymerization, and the chosen solvent (e.g., toluene).

-

Addition of Diene: Cool the vessel and add condensed 1,3-butadiene (1.1 equivalents).

-

Reaction Conditions: Seal the vessel and heat it to approximately 150-180 °C. The reaction progress should be monitored by TLC or GC analysis. The reaction is typically run for 4-8 hours.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene in a fume hood.

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a colorless to pale yellow oil, is then purified by vacuum distillation to yield pure this compound.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Diels-Alder reaction.

Caption: Diels-Alder synthesis workflow for this compound.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in organic synthesis. They are utilized in the preparation of more complex molecules, including various heterocyclic compounds that are of interest in medicinal chemistry. Some reports suggest that derivatives of this scaffold may possess analgesic, antiarrhythmic, and neuroleptic properties, making it a relevant starting point for drug discovery programs.[5]

References

An In-depth Technical Guide on the Physical Properties of Ethyl cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl cyclohex-2-ene-1-carboxylate. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. This document also outlines detailed experimental protocols for the synthesis and characterization of this compound.

Core Physical and Chemical Properties

This compound is a cyclic unsaturated ester with the molecular formula C9H14O2.[1] It is recognized for its utility as an intermediate in organic synthesis, particularly in the creation of fragrances and pharmaceuticals.[1] The molecule features a reactive cyclohexene ring and an ester functional group, making it a versatile substrate for various chemical transformations.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [2][3] |

| Molecular Weight | 154.21 g/mol | [2][3][4] |

| Boiling Point | 196.3 °C at 760 mmHg | [2] |

| Density | 1.002 g/cm³ | [2] |

| Flash Point | 62.9 °C | [2] |

| Vapor Pressure | 0.402 mmHg at 25 °C | [2] |

| Melting Point | Not available | [5] |

| Refractive Index | Not available | [5] |

| Solubility in Water | Insoluble (qualitative) | |

| Canonical SMILES | CCOC(=O)C1CCCC=C1 | [2] |

| InChIKey | NFWWBOBFVBORTI-UHFFFAOYSA-N | [5] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis via Diels-Alder Reaction

A plausible and common method for the synthesis of cyclohexene derivatives is the Diels-Alder reaction.[6] This cycloaddition reaction involves a conjugated diene and a dienophile to form a cyclohexene ring.[6] For this compound, this would typically involve the reaction of 1,3-butadiene (the diene) with ethyl acrylate (the dienophile).

Materials:

-

1,3-butadiene

-

Ethyl acrylate

-

Toluene (or another suitable solvent)

-

Hydroquinone (as a polymerization inhibitor)

-

Anhydrous magnesium sulfate (for drying)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, a solution of ethyl acrylate and a small amount of hydroquinone in toluene is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Diene: 1,3-butadiene, which is a gas at room temperature, is bubbled through the cooled solution or added as a condensed liquid. The reaction vessel is then sealed and fitted with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours to allow the Diels-Alder reaction to proceed to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Measurement of Physical Properties

1. Boiling Point Determination:

The boiling point is determined using a standard distillation apparatus. The pressure at which the distillation is performed should be recorded, and if necessary, a nomograph can be used to correct the boiling point to standard pressure (760 mmHg).

2. Density Measurement:

The density of the liquid ester can be accurately measured using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again at a known temperature. The density is calculated by dividing the mass of the sample by its volume.

3. Refractive Index Measurement:

The refractive index is measured using a refractometer, typically an Abbé refractometer. A small drop of the purified liquid is placed on the prism of the refractometer, and the refractive index is read at a specified temperature, commonly 20°C or 25°C, using the sodium D-line (589 nm).

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflow for this compound.

References

- 1. 55510-68-4(this compound) | Kuujia.com [kuujia.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 55510-68-4 | FCA51068 [biosynth.com]

- 4. This compound | C9H14O2 | CID 297202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

In-Depth Technical Guide to the NMR Spectroscopy of Ethyl Cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for ethyl cyclohex-2-ene-1-carboxylate. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on established principles and analysis of structurally analogous compounds. It also includes a comprehensive, generalized protocol for the acquisition of NMR spectra for similar liquid organic molecules and a workflow diagram for the overall process.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shifts and coupling constants of similar structural motifs found in cyclohexene, ethyl acrylate, and related cycloalkene esters.

Disclaimer: The data presented below are predicted values and should be used as a reference. Experimental verification is recommended for precise structural elucidation and characterization.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 5.8 - 6.0 | m | - | 1H |

| H-3 | 5.6 - 5.8 | m | - | 1H |

| H-1 | 3.3 - 3.5 | m | - | 1H |

| -OCH₂CH₃ | 4.1 - 4.3 | q | 7.1 | 2H |

| H-4, H-6 | 1.9 - 2.2 | m | - | 4H |

| H-5 | 1.5 - 1.7 | m | - | 2H |

| -OCH₂CH₃ | 1.2 - 1.4 | t | 7.1 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 173 - 175 |

| C-2 | 128 - 132 |

| C-3 | 125 - 129 |

| -OC H₂CH₃ | 60 - 62 |

| C-1 | 40 - 45 |

| C-6 | 28 - 32 |

| C-4 | 24 - 28 |

| C-5 | 20 - 24 |

| -OCH₂C H₃ | 14 - 15 |

Experimental Protocol for NMR Spectrum Acquisition

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid organic compound such as this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the nucleus being observed (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves spectral resolution.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is common.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.

-

Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of protons.

NMR Spectroscopy Workflow

The following diagram illustrates the logical workflow of an NMR experiment, from the initial sample preparation to the final data analysis and interpretation.

Caption: Logical workflow for NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl cyclohex-2-ene-1-carboxylate. It details the characteristic vibrational frequencies, offers a standardized experimental protocol for spectral acquisition, and presents a logical framework for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

This compound (C₉H₁₄O₂) is a cyclic ester containing several key functional groups that give rise to a distinct infrared spectrum.[1] The primary structural features include:

-

An α,β-unsaturated ester : This consists of a carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C). This conjugation influences the position of the respective stretching frequencies.

-

An alkene group (C=C) within the six-membered ring.

-

Saturated hydrocarbon portions (sp³ C-H bonds) in the cyclohexene ring and the ethyl group.

-

An ester linkage (C-O bonds).

Each of these groups has characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

Quantitative Infrared Absorption Data

The expected IR absorption peaks for this compound are summarized below. These values are derived from established correlation tables for organic functional groups.[2][3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |

| 3100–3010 | =C-H Stretch | Alkene | Medium | Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[4] |

| 2990–2850 | C-H Stretch | Alkane (sp³) | Strong | Represents the C-H bonds of the CH₂ and CH₃ groups in the cyclohexene ring and ethyl chain.[5] |

| ~1715 | C=O Stretch (Conjugated Ester) | α,β-Unsaturated Ester | Strong | The typical ester C=O stretch (1750–1735 cm⁻¹) is shifted to a lower frequency due to conjugation.[5] |

| ~1650 | C=C Stretch | Alkene | Medium | Characteristic absorption for a carbon-carbon double bond. |

| ~1465 | -CH₂- Bend (Scissoring) | Alkane | Medium | Relates to the methylene groups in the ring and ethyl chain.[5] |

| ~1375 | -CH₃ Bend (Symmetrical) | Alkane | Medium | Characteristic of the terminal methyl group on the ethyl ester.[5] |

| 1300–1200 | C(=O)-O Stretch | Ester | Strong | A strong, characteristic peak for the ester C-O single bond adjacent to the carbonyl. |

| 1100–1000 | O-C-C Stretch | Ester | Strong | Represents the stretching of the O-C bond of the ethyl group. |

| 1000-650 | =C-H Bend (Out-of-plane) | Alkene | Strong | This peak in the fingerprint region can help confirm the presence of the alkene group.[5] |

Mandatory Visualization: Logical Framework

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic IR absorption regions.

Caption: Logical map of functional groups to IR peaks.

Experimental Protocols

Acquiring a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved using several standard methods. The two most common are Attenuated Total Reflectance (ATR) and the neat liquid film (transmission) method.

Attenuated Total Reflectance (ATR) is a widely used sampling technique that requires minimal sample preparation.[6][7]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., Diamond or ZnSe)

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is immaculately clean. Use a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) to wipe the crystal, then allow it to dry completely. Record a background spectrum of the clean, empty crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).[8]

-

Sample Application: Place a single drop (1-2 drops are sufficient) of this compound directly onto the center of the ATR crystal.[6][8][9]

-

Apply Pressure (for solids/viscous liquids, optional for neat liquids): If using a pressure clamp, lower the anvil to ensure good contact between the liquid and the crystal. Apply consistent pressure.[8]

-

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[9][10]

-

Cleaning: After the measurement, raise the anvil and thoroughly clean the sample from the crystal surface using a soft tissue and an appropriate solvent. Ensure the instrument is ready for the next user.

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.[11]

Instrumentation & Materials:

-

FTIR Spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Sample holder for the spectrometer

-

Desiccator for storing salt plates

-

Dry, volatile solvent (e.g., anhydrous acetone or dichloromethane) for cleaning

Procedure:

-

Plate Preparation: Handle the salt plates only by their edges to avoid transferring moisture and oils from your fingers. Ensure the plates are clean and dry by rinsing them with a dry solvent and gently wiping with a clean tissue.

-

Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply 1-2 drops of this compound to the center of the plate.[11]

-

Creating the Film: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film free of air bubbles. The "sandwich" should appear translucent.[11]

-

Background Spectrum: Record a background spectrum of the ambient air in the sample chamber before placing the sample inside.

-

Data Acquisition: Place the assembled salt plates into the sample holder in the spectrometer's beam path. Collect the sample spectrum using similar parameters as the ATR method (e.g., 16-32 scans, 4 cm⁻¹ resolution).[10]

-

Cleaning: Disassemble the plates, rinse them thoroughly with a dry solvent, and wipe them clean. Return the salt plates to the desiccator for storage to protect them from atmospheric moisture.[11]

Conclusion

The infrared spectrum of this compound is defined by strong absorptions from its α,β-unsaturated ester group, specifically the C=O stretch near 1715 cm⁻¹ and strong C-O stretches between 1300-1000 cm⁻¹. The presence of the cyclohexene ring is confirmed by alkene C=C and =C-H stretching peaks around 1650 cm⁻¹ and 3010-3100 cm⁻¹, respectively, alongside strong sp³ C-H stretching bands below 3000 cm⁻¹. By following the detailed experimental protocols provided, researchers can reliably obtain a high-quality spectrum for structural verification, purity assessment, or reaction monitoring.

References

- 1. This compound | C9H14O2 | CID 297202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. agilent.com [agilent.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. utm.mx [utm.mx]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

Mass spectrometry of Ethyl cyclohex-2-ene-1-carboxylate

An In-depth Technical Guide to the Mass Spectrometry of Ethyl cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry of this compound, a cyclic ester of interest in various chemical research domains. This document outlines its core mass spectrometric characteristics, a plausible fragmentation pathway, and a standard experimental protocol for its analysis.

Core Molecular Data

This compound has the molecular formula C₉H₁₄O₂ and a molecular weight of approximately 154.21 g/mol .[1] Its exact mass is 154.099379685 Da.[1] This information is fundamental for the interpretation of its mass spectrum, particularly for identifying the molecular ion peak.

Electron Ionization Mass Spectrometry Analysis

Under electron ionization (EI), this compound will undergo fragmentation, yielding a characteristic mass spectrum. While a publicly available, validated mass spectrum with quantitative abundance data is not readily accessible, a theoretical fragmentation pattern can be proposed based on established principles of mass spectrometry for esters and cyclic alkenes.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion (m/z 154) is expected to proceed through several key pathways, including the loss of the ethoxy group, cleavage of the ester functional group, and retro-Diels-Alder reaction of the cyclohexene ring.

A diagram illustrating the proposed fragmentation pathway is presented below:

References

An In-depth Technical Guide to Ethyl cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclohex-2-ene-1-carboxylate is a cyclic ester with the chemical formula C₉H₁₄O₂. While its direct discovery as a singular event is not prominently documented, its existence and synthesis are intrinsically linked to the development of fundamental organic reactions that enable the construction of six-membered rings. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established and theoretical synthetic routes with detailed experimental protocols, and an exploration of the potential biological significance of the cyclohexene carboxylate scaffold in the context of drug discovery.

Physicochemical Properties

This compound is a colorless liquid with properties that make it a useful intermediate in organic synthesis. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [1][2][3] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| CAS Number | 55510-68-4 | [1][2][3] |

| Boiling Point | 196.3°C at 760 mmHg | [3] |

| Density | 1.002 g/cm³ | [3] |

| Flash Point | 62.9°C | [3] |

| Vapor Pressure | 0.402 mmHg at 25°C | [3] |

| XLogP3 | 2.2 | [3] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. A summary of expected and reported spectroscopic data is provided in Table 2.

| Spectroscopy | Expected/Reported Data |

| ¹H NMR | Expected signals for ethyl group (triplet and quartet), vinyl protons, and aliphatic protons of the cyclohexene ring. |

| ¹³C NMR | Expected signals for carbonyl carbon, vinyl carbons, aliphatic carbons, and ethyl group carbons. A reported spectrum shows a signal at δ 173.43 for the ester carbonyl group.[4] |

| IR Spectroscopy | Expected characteristic peaks for C=O (ester) stretching, C=C stretching, and C-H (alkane and alkene) stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 154.21. |

Synthesis and Discovery: A Tale of Two Reactions

The "discovery" of this compound is not attributed to a single scientist but rather emerges from the foundational principles of organic synthesis, particularly the Diels-Alder reaction and Robinson annulation, which are cornerstone methods for forming six-membered rings.

Diels-Alder Reaction: A [4+2] Cycloaddition Approach

The Diels-Alder reaction, a Nobel Prize-winning discovery by Otto Diels and Kurt Alder, provides a direct and elegant pathway to cyclohexene derivatives.[5] This concerted [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For the synthesis of this compound, 1,3-butadiene serves as the diene and ethyl acrylate acts as the dienophile.

Diels-Alder synthesis of this compound.

Experimental Protocol: Diels-Alder Synthesis

-

Reaction Setup: In a high-pressure reaction vessel, combine 1,3-butadiene (1.2 equivalents) and ethyl acrylate (1.0 equivalent).

-

Reaction Conditions: Seal the vessel and heat the mixture at 150-180°C for 4-8 hours.

-

Work-up: After cooling to room temperature, carefully vent the vessel. The crude product is then purified by fractional distillation under reduced pressure.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Robinson Annulation: A Stepwise Ring Formation

The Robinson annulation, developed by Sir Robert Robinson, is another powerful method for the formation of six-membered rings.[6] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[2][6] While not a direct route to this compound itself, it is a fundamental method for constructing the core cyclohexenone ring system, which can be a precursor.

Logical workflow of the Robinson Annulation.

Experimental Protocol: A Representative Robinson Annulation

This protocol describes the synthesis of a cyclohexenone derivative, a structural analog of the core of this compound.

-

Michael Addition: To a stirred solution of a ketone (e.g., cyclohexanone) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide). To this mixture, add methyl vinyl ketone dropwise at room temperature. Stir for 2-4 hours.

-

Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux for 1-2 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

-

Work-up: After cooling, the reaction is neutralized with a weak acid, and the solvent is removed under reduced pressure. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or distillation.

Biological Significance and Potential Signaling Pathways

While this compound itself is not widely reported to have significant biological activity, the cyclohexene carboxylic acid scaffold is present in a variety of biologically active molecules. Recent research has demonstrated that derivatives of cyclohex-1-ene-1-carboxylic acid can exhibit potent anti-inflammatory and antiproliferative effects.

A study on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid revealed that these compounds can significantly inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[7][8] For instance, certain derivatives were found to be more effective at inhibiting inflammation than ibuprofen.[7]

This suggests that the cyclohexene carboxylate moiety can serve as a valuable pharmacophore for the development of novel therapeutic agents targeting inflammatory signaling pathways. The ester functional group in this compound provides a convenient handle for the synthesis of a library of derivatives, such as amides and other esters, which could be screened for activity against various biological targets.

Logical relationship for drug discovery based on the cyclohexene carboxylate scaffold.

Conclusion

This compound, while a seemingly simple molecule, is a product of sophisticated and powerful organic reactions that have shaped the landscape of modern chemical synthesis. Its true value lies not only in its own right as a chemical intermediate but also in the potential of its core structure to serve as a foundation for the development of new therapeutic agents. The demonstrated anti-inflammatory and antiproliferative activities of related cyclohexene carboxylic acid derivatives highlight a promising avenue for future research and drug discovery efforts. This guide provides the foundational knowledge for researchers to explore the synthesis and potential applications of this versatile chemical entity.

References

- 1. This compound | C9H14O2 | CID 297202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl cyclohex-2-ene-1-carboxylate

This technical guide provides a comprehensive review of the available scientific literature on Ethyl cyclohex-2-ene-1-carboxylate, a compound with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical and Physical Properties

This compound is an organic ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2][3] Its structure consists of a cyclohexene ring substituted with an ethyl carboxylate group. While some commercial suppliers anecdotally list this compound as having potential analgesic, antiarrhythmic, and neuroleptic properties, there is a notable absence of peer-reviewed scientific literature to substantiate these claims with quantitative biological data.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [1][2][3] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| CAS Number | 55510-68-4 | [1][2] |

| Boiling Point | 196.3 °C at 760 mmHg | [3] |

| Density | 1.002 g/cm³ | [3] |

| Flash Point | 62.9 °C | [3] |

| Vapor Pressure | 0.402 mmHg at 25°C | [3] |

| XLogP3 | 2.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 154.099379685 | [3] |

| Canonical SMILES | CCOC(=O)C1CCCC=C1 | [3] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and widely used method for the synthesis of cyclohexene derivatives is the Diels-Alder reaction.[4][5][6] This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. In the case of this compound, this would likely involve the reaction of 1,3-butadiene (the diene) with ethyl acrylate (the dienophile).

References

- 1. This compound | 55510-68-4 | FCA51068 [biosynth.com]

- 2. This compound | C9H14O2 | CID 297202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 6. cerritos.edu [cerritos.edu]

Stereoisomers of Ethyl Cyclohex-2-ene-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of ethyl cyclohex-2-ene-1-carboxylate, a valuable chiral building block in organic synthesis and drug discovery. The document details synthetic strategies for obtaining enantiomerically enriched forms of this compound, analytical techniques for their separation and characterization, and explores their potential biological significance.

Introduction to Stereoisomerism in this compound

This compound possesses a single chiral center at the C1 position of the cyclohexene ring, giving rise to two enantiomers: (R)-ethyl cyclohex-2-ene-1-carboxylate and (S)-ethyl cyclohex-2-ene-1-carboxylate. The spatial arrangement of the ethyl carboxylate group at this stereocenter dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral molecules, such as biological receptors and enzymes. The distinct pharmacological and toxicological profiles of individual enantiomers underscore the importance of stereoselective synthesis and analysis in drug development.[1][2]

dot

Caption: Enantiomers of this compound.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Diels-Alder Reaction

The most direct approach to enantiomerically enriched this compound is through an asymmetric Diels-Alder reaction between 1,3-butadiene and ethyl acrylate.[3][4] This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings with controlled stereochemistry.[3] The use of a chiral Lewis acid catalyst is crucial for inducing enantioselectivity.

One promising catalytic system involves a chiral titanium reagent.[5] For instance, a catalyst prepared from dichlorodiisopropoxytitanium(IV) and a chiral 1,4-diol derived from tartaric acid has been shown to effectively catalyze the Diels-Alder reaction between dienes and acrylic acid derivatives, yielding adducts with high enantioselectivity (88–>96% ee).[5]

dot

Caption: Asymmetric Diels-Alder Reaction Workflow.

Experimental Protocol: Asymmetric Diels-Alder Reaction (General Procedure)

This protocol is a general representation based on similar reactions and should be optimized for the specific synthesis of this compound.

-

Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, the chiral diol ligand is dissolved in a dry, aprotic solvent (e.g., toluene). Dichlorodiisopropoxytitanium(IV) is added dropwise at a controlled temperature (e.g., 0 °C). The mixture is stirred for a specified period to allow for the formation of the chiral titanium catalyst.

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, Molecular Sieves 4A are added. The solvent (e.g., a mixture of toluene and petroleum ether) is introduced, followed by ethyl acrylate. The solution is cooled to the desired reaction temperature (e.g., -78 °C).

-

Diels-Alder Reaction: The freshly prepared chiral catalyst solution is added to the dienophile solution. Subsequently, liquefied 1,3-butadiene is added slowly to the reaction mixture.

-

Quenching and Workup: The reaction is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is then quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of this compound. This method utilizes an enzyme that selectively catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer unreacted. Carboxylesterases are particularly well-suited for this purpose.[6][7][8]

Recent studies have identified bacterial carboxylesterases with high enantioselectivity towards similar substrates, such as methyl 3-cyclohexene-1-carboxylate.[6][8] These enzymes can achieve high enantiomeric excess (>99% ee) for the remaining ester.[6]

dot

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol: Enzymatic Kinetic Resolution (General Procedure)

This protocol is a general representation and requires screening of specific enzymes and optimization of conditions.

-

Enzyme and Substrate Preparation: A suitable buffer solution is prepared and the pH is adjusted. The racemic this compound is added to the buffer.

-

Enzymatic Reaction: The selected carboxylesterase (either as a purified enzyme or as whole cells) is added to the substrate mixture. The reaction is incubated at a controlled temperature with gentle agitation.

-

Monitoring and Termination: The progress of the reaction and the enantiomeric excess of the remaining ester are monitored by chiral HPLC. Once the desired conversion and enantiomeric excess are reached, the reaction is terminated by adjusting the pH or by adding a water-immiscible organic solvent to extract the product.

-

Extraction and Purification: The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer containing the unreacted enantiomer is separated, washed, dried, and the solvent is evaporated. The remaining ester can be further purified by column chromatography. The hydrolyzed carboxylic acid can be recovered from the aqueous layer by acidification and extraction.

Separation and Characterization of Stereoisomers

Chiral high-performance liquid chromatography (HPLC) is the most powerful and widely used technique for the separation and analysis of the enantiomers of this compound.[9][10]

Chiral HPLC Method Development

The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[11] Columns like CHIRALPAK® IA and CHIRALPAK® IB, which are immobilized versions of popular coated phases, offer broad solvent compatibility and are excellent starting points for method development.[11]

Table 1: General Starting Conditions for Chiral HPLC Method Development

| Parameter | Normal Phase | Reversed Phase |

| Column | CHIRALPAK® IA or IB | CHIRALCEL® OD-RH |

| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v) | Acetonitrile/Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Temperature | 25 °C | 25 °C |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample (racemic or enantiomerically enriched) in the mobile phase or a compatible solvent.

-

System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram.

-

Optimization: If the initial conditions do not provide adequate separation, systematically vary the mobile phase composition (e.g., the ratio of the organic modifier), try different modifiers (e.g., ethanol, isopropanol), or adjust the flow rate and temperature. For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[12]

Spectroscopic and Physical Characterization

Table 2: Physicochemical and Spectroscopic Data

| Property | Value/Description | Reference |

| Molecular Formula | C₉H₁₄O₂ | [13] |

| Molecular Weight | 154.21 g/mol | [13] |

| Boiling Point | 196.3 °C at 760 mmHg | [14] |

| Density | 1.002 g/cm³ | [14] |

| ¹H NMR (CDCl₃) | Expected signals for ethyl group (triplet and quartet), vinyl protons, and aliphatic protons of the cyclohexene ring. | [13] |

| ¹³C NMR (CDCl₃) | Expected signals for carbonyl carbon, vinyl carbons, and aliphatic carbons. | [13] |

| Specific Rotation | Data for individual enantiomers not currently available. |

Biological Significance and Applications in Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity.[1][15] The two enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[15]

While specific biological activities for the individual stereoisomers of this compound have not been extensively reported, the cyclohexene carboxylate scaffold is present in various biologically active molecules. Therefore, the enantiomers of this compound represent valuable chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications. Their use in drug design allows for the precise control of stereochemistry, which is essential for optimizing interactions with biological targets and improving the safety and efficacy of new drug candidates.[2][16]

Conclusion